molecular formula C10H12FNO4S B2680233 8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride CAS No. 2411307-48-5

8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride

Cat. No. B2680233
CAS RN: 2411307-48-5
M. Wt: 261.27
InChI Key: HHXVKDPJDSTWNW-UHFFFAOYSA-N
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Description

Benzoxazepine derivatives are a class of compounds that have been studied for their various pharmacological activities . They are known to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and more . The activity of these compounds is often influenced by the functional groups attached to the benzoxazepine ring .


Synthesis Analysis

While specific synthesis methods for “8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride” are not available, benzoxazepine derivatives can be synthesized by a variety of methods . For instance, one method involves the reaction of 2-aminophenols with alkynones .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride” is involved in. Benzoxazepine derivatives are known to exhibit a wide range of biological activities .

Future Directions

The future directions for research on “8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzoxazepine derivatives , it could be a promising area for further exploration.

properties

IUPAC Name

8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-15-9-3-2-8-7-12(17(11,13)14)4-5-16-10(8)6-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVKDPJDSTWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CCO2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonyl fluoride

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